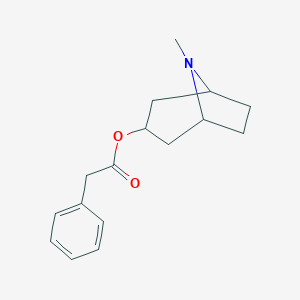

3ALPHA-PHENYLACETOXY TROPANE

Description

Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCINQANYMBYYCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276794 |

Source

|

| Record name | phenylacetoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1690-22-8 |

Source

|

| Record name | phenylacetoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Phenylacetoxy Tropane: A Guide to its Chemistry, Biosynthesis, and Analysis

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This guide delves into the scientific landscape of 3α-phenylacetoxy tropane, a compound situated at the intersection of natural product chemistry and synthetic exploration. While its direct, significant natural occurrence in plants remains largely unconfirmed by extensive phytochemical studies, its structural relationship to medicinally vital tropane alkaloids necessitates a thorough understanding of its properties. This document provides a comprehensive analysis of the biosynthetic pathways that could theoretically produce this molecule, the chemical synthesis methodologies, and the analytical techniques required for its unambiguous identification. We aim to equip researchers with the foundational knowledge to investigate this and related compounds, whether pursuing novel natural products or designing synthetic derivatives with therapeutic potential.

Introduction: The Tropane Alkaloid Framework

Tropane alkaloids are a class of bicyclic [3.2.1] secondary metabolites renowned for their potent physiological activities.[1] Characterized by the 8-azabicyclo[3.2.1]octane (tropane) core, these compounds are predominantly found in the Solanaceae (e.g., Atropa belladonna, Datura stramonium) and Erythroxylaceae (Erythroxylum coca) plant families.[2] The diversity within this class arises from the stereochemistry of the 3-hydroxy group and the nature of the acid moiety esterified to it.[2] Well-known examples include (-)-hyoscyamine and its racemate atropine (esters of tropine and tropic acid), scopolamine, and cocaine (an ester of methylecgonine and benzoic acid).[1][2]

The compound of interest, 3α-phenylacetoxy tropane, is an ester of tropine (tropan-3α-ol) and phenylacetic acid. While some commercial databases and synthetic chemistry literature mention its existence and potential natural occurrence, verifiable, peer-reviewed evidence of its isolation as a significant natural product from plants is scarce.[3] One study on Datura stramonium identified a "3-phenylacetoxy-6,7-epoxytropane," a related but distinct compound.[4] This guide, therefore, treats 3α-phenylacetoxy tropane primarily from a biochemical and synthetic perspective, providing the necessary context for its potential, albeit unproven, natural status.

Biosynthesis: A Tale of Two Moieties

The hypothetical biosynthesis of 3α-phenylacetoxy tropane requires a plant to produce two key precursors: the tropane alcohol (tropine) and the acyl donor (phenylacetyl-CoA).

The Tropane Core: From Amino Acids to Bicyclic Alcohol

The biosynthesis of the tropane ring is a well-elucidated pathway that has been the subject of study for over a century.[5] It begins with the amino acids ornithine or arginine, which are converted to putrescine.[2]

Key Biosynthetic Steps:

-

Putrescine Formation: Ornithine or arginine is decarboxylated to form putrescine.

-

N-Methylation: Putrescine is methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine.

-

Oxidative Deamination: The primary amino group of N-methylputrescine is removed by an N-methylputrescine oxidase (MPO), leading to an aldehyde that spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[2]

-

Condensation: This cation serves as the branch point. For tropane alkaloid synthesis, it condenses with a two-carbon unit derived from acetate (via malonyl-CoA) to eventually form tropinone.[6]

-

Stereospecific Reduction: Tropinone is the precursor to the two stereoisomeric alcohols. Tropinone reductase I (TR-I) specifically reduces the keto group to a hydroxyl group in the α-configuration, yielding tropine (tropan-3α-ol). Conversely, tropinone reductase II (TR-II) produces pseudotropine (tropan-3β-ol).[2]

Caption: Biosynthesis of the tropane alcohols, tropine and pseudotropine.

Phenylacetic Acid: A Ubiquitous Plant Auxin

Phenylacetic acid (PAA) is a naturally occurring auxin hormone found widely across the plant kingdom, often at concentrations significantly higher than the more commonly studied indole-3-acetic acid (IAA).[7][8] It plays roles in root development, defense against pathogens, and overall plant growth.[7][9] PAA is derived from the amino acid L-phenylalanine, and its biosynthesis provides the necessary acyl group for the formation of 3α-phenylacetoxy tropane. While multiple pathways may exist, a common route involves the transamination of phenylalanine to phenylpyruvic acid, followed by decarboxylation and oxidation.[4][9]

The Final Step: Esterification

The crucial step for the formation of 3α-phenylacetoxy tropane is the esterification of tropine with an activated form of phenylacetic acid, likely phenylacetyl-CoA. This reaction would be catalyzed by an acyltransferase. In related pathways, such as cocaine biosynthesis, a BAHD family acyltransferase is responsible for coupling benzoyl-CoA with methylecgonine.[2] Similarly, the formation of littorine (an intermediate in hyoscyamine synthesis) involves the condensation of tropine with phenyllactyl-CoA.[2][10] It is highly probable that if 3α-phenylacetoxy tropane were to be formed naturally, an analogous enzyme would catalyze the reaction between tropine and phenylacetyl-CoA.

Caption: Hypothetical convergence of pathways to form 3α-phenylacetoxy tropane.

Chemical Synthesis

The laboratory synthesis of 3α-phenylacetoxy tropane is straightforward and typically involves the esterification of tropine with phenylacetic acid or an activated derivative.[3] This synthetic accessibility is crucial for generating analytical standards and for pharmacological studies.

Protocol: Acid-Catalyzed Esterification of Tropine

This method represents a classical approach to forming the ester linkage.

Objective: To synthesize 3α-phenylacetoxy tropane from tropine and phenylacetic acid.

Materials:

-

Tropine

-

Phenylacetic acid

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Anhydrous toluene or xylene

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of tropine and phenylacetic acid in anhydrous toluene.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux: Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.

-

Neutralization: Carefully wash the organic layer with 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted phenylacetic acid.

-

Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3α-phenylacetoxy tropane.[3]

Rationale: The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tropine.[3] The removal of water drives the equilibrium towards the product side, ensuring a high yield.

Analytical Methodologies

Unambiguous identification of 3α-phenylacetoxy tropane, whether in a synthetic preparation or a complex plant extract, requires a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

Chromatography is essential for isolating the compound from a mixture and assessing its purity.

| Technique | Typical Stationary Phase | Mobile Phase Considerations | Detection Method | Utility |

| HPLC | Reversed-phase C18 | Acetonitrile/water or Methanol/water with acidic modifiers (e.g., formic acid) or buffers. | UV (at ~210-220 nm), MS | Quantitative analysis, purity assessment, isolation.[11][12] |

| GC | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column | Inert carrier gas (He, H₂) | Flame Ionization (FID), Mass Spectrometry (MS) | Excellent for volatile, thermally stable compounds. Provides high resolution.[13] |

| TLC | Silica gel 60 F₂₅₄ | Dichloromethane/Methanol/Ammonia mixtures | UV light (254 nm), Dragendorff's reagent | Rapid screening, reaction monitoring. |

Spectroscopic Characterization

Spectroscopy provides the structural information needed for definitive identification.

-

Mass Spectrometry (MS): In Electron Ionization (EI) mode, expect a molecular ion peak (M⁺) and characteristic fragmentation patterns, including ions corresponding to the tropane moiety and the phenylacetyl group. High-resolution MS (HRMS) is used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show characteristic signals for the N-methyl group, the protons on the bicyclic tropane core, and the aromatic and methylene protons of the phenylacetoxy group. The coupling patterns of the C-3 proton are critical for confirming the α-stereochemistry.

-

¹³C NMR: Will show distinct resonances for all carbon atoms, including the ester carbonyl, the aromatic carbons, and the carbons of the tropane skeleton.

-

-

Infrared (IR) Spectroscopy: A strong absorption band around 1730-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.

Caption: General workflow for the analysis of 3α-phenylacetoxy tropane.

Conclusion and Future Outlook

While 3α-phenylacetoxy tropane has not been established as a widespread natural product, its chemical structure places it firmly within the pharmacologically significant tropane alkaloid family. The biosynthetic machinery required for its formation—pathways for tropine and phenylacetic acid—coexist in many plant species, leaving open the possibility of its discovery in trace amounts through modern, high-sensitivity analytical techniques like HPLC-MS/MS.[12]

For researchers in drug development, the synthetic accessibility of this compound allows for its use as a scaffold for creating novel derivatives.[14] By modifying the phenyl ring or the tropane core, new molecules can be designed and screened for a variety of biological activities, from anticholinergic to CNS-stimulant effects. Understanding the synthesis, purification, and analytical characterization of the core 3α-phenylacetoxy tropane structure is the foundational first step in these endeavors.

References

- Jirschitzka, J., et al. (2012). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 109(26), 10304-10309.

- BenchChem (n.d.). 3ALPHA-PHENYLACETOXY TROPANE.

- Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.

- Ueda, K., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(10), 1836-1852.

- Wikipedia contributors. (2023, December 27). Tropane alkaloid. In Wikipedia, The Free Encyclopedia.

- Sugawara, S., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, 74(1), 223-234.

- Robins, R. J., et al. (1997). The Biosynthesis of Tropane Alkaloids in Datura stramonium: The Identity of the Intermediates between N-Methylpyrrolinium Salt and Tropinone. Journal of the American Chemical Society, 119(45), 10929-10939.

- Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology, 56(8), 1641-1654.

- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. Journal of Biochemical and Biophysical Methods, 70(6), 1289-1303.

- Wikipedia contributors. (2024, January 8). Phenylacetic acid. In Wikipedia, The Free Encyclopedia.

- Cook, S. D. (2019). An Historical Review of Phenylacetic Acid.

- Perez, F. J., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1405.

- Dräger, B. (2002). Analysis of tropane and related alkaloids.

- Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. In Studies in Natural Products Chemistry (Vol. 46, pp. 1009-1043). Elsevier.

- Gadzhanova, S., et al. (2021). Analysis of tropane and related alkaloids. Current Pharmaceutical Analysis, 17(6), 764-774.

- Arráez-Román, D., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 10(9), 2099.

- Hasan, Q. H. (n.d.). Tropane. Shahjalal University of Science & Technology.

- Bedewitz, M. A., et al. (2018). Tropane and granatane alkaloid biosynthesis: A systematic analysis. Phytochemistry, 155, 115-124.

- Chagraoui, A., et al. (1996). Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands. Bioorganic & Medicinal Chemistry Letters, 6(13), 1533-1538.

- Ally, F., & Mohanlall, V. (2020). An overview of tropane alkaloids from Datura stramonium L. Journal of Pharmacognosy and Phytochemistry, 9(3), 05-13.

- Carroll, F. I., et al. (1991). Synthesis and Ligand Binding of 3β-(3-Substituted Phenyl)- and 3β-(3,4-Disubstituted Phenyl)Tropane-2β-Carboxylic Acid Methyl Esters. Journal of Medicinal Chemistry, 34(9), 2719-2725.

- Keverline, K. I., et al. (1995). Synthesis of the 2β,3α- and 2β,3β-Isomers of 3-(p-Substituted phenyl)tropane-2-carboxylic Acid Methyl Esters. Tetrahedron Letters, 36(18), 3099-3102.

- Schober, I., et al. (2024). Synthesis of Rhodamine-Conjugated Lupane Type Triterpenes of Enhanced Cytotoxicity. Molecules, 29(10), 2315.

Sources

- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. phytojournal.com [phytojournal.com]

- 5. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of tropane and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Pathway of 3α-Phenylacetoxy Tropane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tropane Alkaloids

Tropane alkaloids (TAs) are a class of bicyclic secondary metabolites renowned for their potent pharmacological activities and historical significance as both medicines and poisons.[1][2] Characterized by the 8-azabicyclo[3.2.1]octane (tropane) core, these compounds are predominantly found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium, but also occur in other families like Erythroxylaceae.[1][3] Well-known TAs include the anticholinergic drugs atropine and scopolamine, which are classified as essential medicines, and the stimulant cocaine.[1][4]

This guide focuses on the biosynthetic pathway of a specific, naturally occurring tropane ester: 3α-phenylacetoxy tropane . This compound, identified in species like Atropa belladonna and Datura stramonium, consists of the tropine alcohol moiety esterified with phenylacetic acid.[3] Understanding its formation provides a model for the biosynthesis of diverse tropane esters and offers insights for metabolic engineering and the development of novel therapeutic agents. This document will deconstruct the pathway, from primary metabolite precursors to the final esterification, grounding the discussion in established enzymatic mechanisms and providing actionable experimental protocols for researchers in the field.

Part 1: Assembly of the Core Tropane Scaffold (Tropine Biosynthesis)

The journey to 3α-phenylacetoxy tropane begins with the construction of the foundational alcohol, tropine. This multi-step process originates from primary amino acid metabolism and establishes the critical 3α-hydroxyl stereochemistry required for the final molecule.

From Amino Acids to the N-methyl-Δ¹-pyrrolinium Cation

The biosynthesis of the tropane ring's pyrrolidine portion initiates with the amino acids L-arginine or L-ornithine.[5] These precursors converge on the production of putrescine. The first committed and often rate-limiting step in TA biosynthesis is the N-methylation of putrescine to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT) .[5][6]

N-methylputrescine is then oxidatively deaminated by a diamine oxidase, which leads to spontaneous cyclization, forming the reactive N-methyl-Δ¹-pyrrolinium cation .[7] This cation is the central branch-point intermediate, serving as the pyrrolidine ring donor for both tropane and nicotine alkaloids.[7]

Formation of Tropinone: The First Bicyclic Intermediate

The characteristic 8-azabicyclo[3.2.1]octane core is formed through the condensation of the N-methyl-Δ¹-pyrrolinium cation with two malonyl-CoA units, which serve as the source for the remaining carbon atoms.[2][7] This crucial step was a long-standing mystery until recent discoveries elucidated a two-enzyme process:

-

An atypical Type III polyketide synthase (PYKS) catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid from the N-methyl-Δ¹-pyrrolinium cation and malonyl-CoA.[7]

-

A cytochrome P450 enzyme (CYP82M3) then mediates an oxidative cyclization of this intermediate to form tropinone , the first metabolite in the pathway possessing the tropane core.[7]

The Stereospecific Reduction to Tropine

Tropinone stands at a critical metabolic fork, with its fate determined by two distinct, stereospecific reductases.[8] The synthesis of 3α-phenylacetoxy tropane relies exclusively on the action of Tropinone Reductase I (TR-I) .

-

Tropinone Reductase I (TR-I; EC 1.1.1.206): This NADPH-dependent enzyme specifically reduces the C3-keto group of tropinone to a 3α-hydroxyl group, yielding tropine . This reaction directs metabolic flow towards the biosynthesis of hyoscyamine, scopolamine, and other 3α-substituted tropane esters.[8]

-

Tropinone Reductase II (TR-II; EC 1.1.1.236): In a competing pathway, TR-II reduces tropinone to pseudotropine , which possesses a 3β-hydroxyl group. Pseudotropine is the precursor for calystegines.[8]

The absolute specificity of the subsequent esterification step for the 3α-hydroxyl group makes the TR-I-catalyzed reaction the definitive gateway to the target molecule.[9][10]

Part 2: Biosynthesis of the Acyl Moiety and Final Esterification

With the tropine scaffold assembled, the pathway requires the synthesis and activation of the phenylacetyl group, followed by the final enzymatic coupling.

Phenylacetic Acid (PAA) Biosynthesis

The acyl portion of 3α-phenylacetoxy tropane is derived from the aromatic amino acid L-phenylalanine. Phenylacetic acid (PAA) is a known natural auxin in plants, and its biosynthesis parallels that of indole-3-acetic acid (IAA).[11][12][13] The primary route involves the conversion of phenylalanine to phenylpyruvate, which is subsequently decarboxylated to yield phenylacetaldehyde.[12] Oxidation of phenylacetaldehyde then produces phenylacetic acid. While the precise enzymes for each step are still under investigation in many species, this pathway is the established route for PAA formation.[11][12]

Activation and Esterification Catalyzed by Tropine Acyltransferase

For esterification to occur, phenylacetic acid must be activated into a high-energy thioester, typically phenylacetyl-CoA . This activation is analogous to the formation of phenyllactyl-CoA in the biosynthesis of littorine.[14]

The final, decisive step is the condensation of tropine with phenylacetyl-CoA. This reaction is catalyzed by a tropine acyltransferase (TAT; EC 2.3.1.185) .[9][15][16]

-

Enzymatic Specificity: Tropine acyltransferases exhibit absolute specificity for the 3α-hydroxyl configuration of tropine and do not act on the 3β-isomer, pseudotropine.[9][10][17]

-

Substrate Promiscuity: While specific for the tropine moiety, these enzymes can often accept a range of acyl-CoA donors.[10][16] It is the presence of a specific TAT that recognizes phenylacetyl-CoA in conjunction with the availability of both tropine and phenylacetyl-CoA precursors that leads to the in-planta synthesis of 3α-phenylacetoxy tropane.

The overall biosynthetic pathway is summarized in the diagram below.

Part 3: Experimental Methodologies

Validating and quantifying the steps in this biosynthetic pathway requires robust analytical and enzymatic techniques. The following section provides field-proven protocols for key experiments.

Protocol 1: Enzyme Activity Assay for Tropinone Reductase I (TR-I)

This protocol is designed to measure the specific activity of TR-I, the enzyme that stereospecifically produces tropine. The assay relies on the spectrophotometric measurement of NADPH consumption at 340 nm.

Rationale: The causality of this protocol is based on the principle that the rate of decrease in NADPH absorbance is directly proportional to the rate of tropinone reduction. To ensure the measurement is specific to TR-I and not the competing TR-II, 3-quinuclidinone can be used as a substrate, as it is specifically reduced by TR-I but not by TR-II.[18]

Step-by-Step Methodology:

-

Protein Extraction:

-

Homogenize 1g of fresh root tissue in liquid nitrogen.

-

Resuspend the powder in 5 mL of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate pH 7.0, 1 mM DTT, 25% glycerol).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. (Optional: Perform ammonium sulfate precipitation (40-75% saturation) to partially purify the reductases).[18]

-

-

Reaction Mixture Preparation (per 1 mL assay):

-

850 µL of 0.1 M potassium phosphate buffer (pH 6.2).

-

100 µL of 2 mM NADPH solution (final concentration: 0.2 mM).

-

50 µL of crude or partially purified enzyme extract.

-

-

Assay Execution:

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of 100 mM tropinone solution (final concentration: 5 mM).[18]

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

-

Enzyme activity is typically expressed as units per milligram of protein (U/mg), where 1 U = 1 µmol of NADPH consumed per minute.

-

Self-Validation System:

-

Negative Control: Run a blank assay containing the same mixture but without the tropinone substrate to account for non-specific NADPH oxidation.[18]

-

Specificity Control: Perform a parallel assay using 5 mM 3-quinuclidinone as the substrate to measure TR-I-specific activity. The difference between the total TR activity (with tropinone) and the specific TR-I activity provides an estimate of TR-II activity.[18]

Protocol 2: Extraction and HPLC Analysis of Tropane Alkaloids

This protocol outlines a method for the simultaneous extraction and quantification of tropane alkaloids, including the target compound, from plant material using High-Performance Liquid Chromatography (HPLC).

Rationale: This method employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity. An acidic mobile phase ensures that the amine group of the tropane alkaloids is protonated, leading to better peak shape and retention. UV detection is a robust and widely available method for quantification.[19]

Step-by-Step Methodology:

-

Sample Preparation and Extraction:

-

Lyophilize and grind 100 mg of plant tissue (e.g., leaves or roots) to a fine powder.

-

Add 5 mL of an extraction solvent (e.g., chloroform:methanol:concentrated ammonia at 15:5:1 v/v/v).[19]

-

Sonicate for 30 minutes, then agitate for 1 hour at room temperature.

-

Centrifuge and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Evaporate the solvent to dryness under reduced pressure.

-

Re-dissolve the residue in 1 mL of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.[14]

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and an acidic aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.5). A typical starting condition could be 15:85 (v/v) acetonitrile:buffer.[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 204-220 nm.[19]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of 3α-phenylacetoxy tropane, tropine, and other relevant alkaloids of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of the alkaloids in the plant extract by interpolating their peak areas from the calibration curve.

-

Data Presentation:

| Compound | Retention Time (min) | Limit of Detection (ng) |

| Tropic Acid | ~3.5 | 5[19] |

| Tropine | ~5.2 | - |

| 3α-Phenylacetoxy Tropane | ~12.8 | - |

| Hyoscyamine | ~14.5 | 20[19] |

| Scopolamine | ~16.0 | 20[19] |

| (Note: Retention times are illustrative and will vary based on the exact HPLC system and conditions.) |

graph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9];// Workflow steps Start [label="Plant Tissue\n(Lyophilized, Powdered)", shape=cylinder, fillcolor="#FBBC05"]; Extraction [label="Solvent Extraction\n(e.g., CHCl₃/MeOH/NH₃)"]; Evaporation [label="Evaporation to Dryness"]; Reconstitution [label="Reconstitute in Mobile Phase\n& Filter (0.45 µm)"]; Injection [label="Inject into HPLC System", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Separation on C18 Column"]; Detection [label="UV Detection\n(204-220 nm)"]; Analysis [label="Data Analysis:\nPeak Integration &\nQuantification", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Connections Start -> Extraction; Extraction -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Analysis;

}

Part 4: Regulation and Metabolic Engineering Perspectives

The production of tropane alkaloids is tightly regulated, often being tissue-specific (e.g., synthesis in roots and accumulation in aerial parts) and responsive to elicitors like methyl jasmonate.[6] Key enzymes such as PMT are considered rate-limiting steps, making them primary targets for genetic manipulation.[6]

Metabolic engineering offers promising strategies to enhance the production of valuable TAs or to create novel derivatives.[20][21] Key approaches include:

-

Overexpression of Rate-Limiting Enzymes: Increasing the expression of genes like PMT or TR-I can boost the overall flux through the pathway towards 3α-hydroxylated tropanes.[5][21]

-

Blocking Competing Pathways: Using antisense or RNAi technology to downregulate TR-II could prevent the diversion of tropinone towards calystegines, thereby increasing the pool available for tropine synthesis.[20]

-

Heterologous Expression: The entire biosynthetic pathway can be reconstituted in microbial hosts like Saccharomyces cerevisiae (baker's yeast).[4] This strategy allows for climate-independent production and facilitates the introduction of novel acyltransferase enzymes to generate a diverse library of tropane esters not found in nature, opening new avenues for drug discovery.[4]

By understanding the intricate enzymatic steps and leveraging these engineering tools, researchers can optimize the production of 3α-phenylacetoxy tropane and design pathways for entirely new, pharmacologically active compounds.

References

-

Tropine acyltransferase. (2026). Grokipedia. [Link]

-

Hladík, I., et al. (n.d.). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, Oxford Academic. [Link]

-

HPLC of Tropane Alkaloids | Request PDF. (n.d.). ResearchGate. [Link]

-

Tropine acyltransferase. (n.d.). Wikipedia. [Link]

-

2.3.1.185 tropine acyltransferase. (n.d.). Expasy - ENZYME. [Link]

-

Aoi, Y., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. PMC - NIH. [Link]

-

Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. (n.d.). NIH. [Link]

-

Hladík, I., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]

-

EC 2.3.1.185. (n.d.). IUBMB Nomenclature. [Link]

-

Aoi, Y., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. ResearchGate. [Link]

-

Maki, H., et al. (n.d.). 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. PMC - NIH. [Link]

-

Metabolic Engineering of Tropane Alkaloid Biosynthesis in Plants. (n.d.). J Integr Plant Biol. [Link]

-

Chromatographic determination of some tropane alkaloids in Datura metel. (2020). ResearchGate. [Link]

-

Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez. (2024). ResearchGate. [Link]

-

Tropane. (n.d.). Unknown Source. [Link]

-

Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. (2020). ResearchGate. [Link]

-

Srinivasan, P., & Smolke, C. D. (2020). Biosynthesis of medicinal tropane alkaloids in yeast. PubMed - NIH. [Link]

-

Richter, U., et al. (2005). Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures. Oxford Academic. [Link]

-

Genetic Transformation for Metabolic Engineering of Tropane Alkaloids. (n.d.). ResearchGate. [Link]

-

Zhang, L., et al. (2007). Metabolic Engineering of Tropane Alkaloid Biosynthesis in Plants. ResearchGate. [Link]

-

Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the tropane alkaloids atropine and scopolamine. (2020). NIH. [Link]

-

Moyano, E., et al. (2007). Application of Metabolic Engineering to the Production of Scopolamine. MDPI. [Link]

-

Ally, F., & Mohanlall, V. (2020). An overview of tropane alkaloids from Datura stramonium L. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. (n.d.). Unknown Source. [Link]

-

Qiang, X., et al. (2017). Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant. PMC. [Link]

-

Tropane alkaloids. (2024). Unknown Source. [Link]

-

Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. [Link]

-

Wang, C., et al. (2023). Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis. PubMed. [Link]

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis of medicinal tropane alkaloids in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. ENZYME - 2.3.1.185 tropine acyltransferase [enzyme.expasy.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Tropine acyltransferase - Wikipedia [en.wikipedia.org]

- 16. EC 2.3.1.185 [iubmb.qmul.ac.uk]

- 17. tropine acyltransferase(EC 2.3.1.185) - Creative Enzymes [creative-enzymes.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. jipb.net [jipb.net]

- 21. researchgate.net [researchgate.net]

Chemical synthesis and derivatization of 3alpha-phenylacetoxy tropane

An In-depth Technical Guide to the Chemical Synthesis and Derivatization of 3α-Phenylacetoxy Tropane

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the chemical synthesis and derivatization of 3α-phenylacetoxy tropane (CAS No: 1690-22-8), a tropane alkaloid of significant interest in medicinal chemistry and pharmacological research.[1][2][3] Structurally, it comprises a tropane skeleton with a phenylacetoxy group at the 3α position.[1] This document details the foundational synthetic methodologies, focusing on classical esterification, and explores key derivatization strategies aimed at modifying its structure for structure-activity relationship (SAR) studies. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and outline the analytical techniques essential for structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals engaged in the study of tropane alkaloids and their analogs.

Introduction to 3α-Phenylacetoxy Tropane

3α-Phenylacetoxy tropane is a member of the tropane alkaloid family, a class of naturally occurring compounds characterized by the 8-methyl-8-azabicyclo[3.2.1]octane ring system.[4][5] It has been identified as a natural product in various plant species, including those of the Erythroxylum, Atropa, and Datura genera.[1] Its structural similarity to pharmacologically significant alkaloids like atropine and cocaine makes it a valuable scaffold for synthetic modification and pharmacological investigation.[4][6]

While naturally occurring, laboratory synthesis is the primary route for obtaining sufficient quantities for research, allowing for precise structural control and the generation of novel derivatives.[1] The core of its synthesis lies in the esterification of the tropan-3α-ol (tropine) backbone with a suitable acyl donor.[1] Understanding the synthesis and derivatization of this molecule is crucial for exploring its potential therapeutic applications, which have been investigated in the context of analgesic and anesthetic research.[1]

Table 1: Physicochemical Properties of 3α-Phenylacetoxy Tropane

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₂ | [2] |

| Molecular Weight | 259.34 g/mol | [2][3] |

| CAS Number | 1690-22-8 | [1][2][3] |

| IUPAC Name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl benzeneacetate | [2] |

| Appearance | Clear Colourless to Light Yellow Oil | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Core Synthesis: Classical Esterification of Tropine

The most direct and well-established method for synthesizing 3α-phenylacetoxy tropane is the acid-catalyzed esterification of tropine with phenylacetic acid.[1] This reaction, analogous to the Fischer-Speier esterification, provides a reliable route to the target compound.

Reaction Mechanism and Rationale

The reaction proceeds via a classical acid-catalyzed nucleophilic acyl substitution. The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is critical.[1] The catalyst's role is to protonate the carbonyl oxygen of phenylacetic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon. This activation is necessary because carboxylic acids are otherwise not reactive enough to be attacked by alcohols like tropine.

The hydroxyl group at the 3α position of tropine then acts as the nucleophile, attacking the activated carbonyl carbon.[1] This step is stereospecific, preserving the 3α configuration of the hydroxyl group. Following the formation of a tetrahedral intermediate, a series of proton transfers and the elimination of a water molecule lead to the formation of the protonated ester. Final deprotonation yields 3α-phenylacetoxy tropane and regenerates the acid catalyst.

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of 3α-Phenylacetoxy Tropane

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Reagents and Materials:

-

Tropine (1.0 eq)

-

Phenylacetic acid (1.2 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Toluene (or another suitable water-azeotroping solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Silica gel for column chromatography

Procedure:

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tropine, phenylacetic acid, and toluene.

-

Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases. Check the pH to ensure it is basic (pH ~8-9).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or EtOAc.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil using silica gel column chromatography, typically with a gradient of methanol in dichloromethane, to yield pure 3α-phenylacetoxy tropane.

Derivatization Strategies for SAR Studies

Derivatization of the 3α-phenylacetoxy tropane scaffold is essential for probing structure-activity relationships and developing analogs with tailored pharmacological profiles. Modifications can be targeted at several key positions on the molecule.

Caption: Figure 2: Key Sites for Chemical Derivatization.

Modification of the Tropane Nitrogen (N-8)

The tertiary amine of the tropane ring is a prime target for modification.[6]

-

N-Demethylation and Re-alkylation: The N-methyl group can be removed and replaced with other alkyl or functionalized groups. This can significantly impact receptor binding affinity and selectivity.

-

Quaternization: Reaction with alkyl halides can form quaternary ammonium salts. This modification introduces a permanent positive charge, increasing hydrophilicity and generally preventing the molecule from crossing the blood-brain barrier. Trospium chloride is a synthetic anticholinergic agent based on a nortropane derivative that utilizes this principle.[4]

Modification of the Phenyl Ring

The phenyl group of the phenylacetoxy moiety offers a versatile platform for introducing substituents via electrophilic aromatic substitution.

-

Halogenation, Nitration, Alkylation: Standard aromatic substitution reactions can be employed to add groups like chloro, bromo, nitro, or alkyl chains to the ring. These modifications alter the electronic and steric properties of the molecule, which can fine-tune its interaction with biological targets.

Modification of the Ester Linkage

While more complex, the ester itself can be a point of derivatization.

-

Bioisosteric Replacement: The ester could be replaced with other functional groups like amides or ethers, which may alter the compound's stability towards hydrolysis by esterases and change its hydrogen bonding capabilities. This requires a more involved synthetic approach, often starting from tropine and a modified acid derivative.

Purity Assessment and Structural Characterization

Rigorous analytical validation is paramount to confirm the identity and purity of the synthesized 3α-phenylacetoxy tropane and its derivatives.[1] A combination of chromatographic and spectroscopic methods is required.

Chromatographic Techniques

Chromatography is used to separate the target compound from unreacted starting materials, byproducts, and other impurities.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity, with detection limits for impurities often as low as 0.025 µg.[1]

-

Gas Chromatography (GC): Given that many tropane alkaloids are sufficiently volatile, GC, often coupled with mass spectrometry (GC-MS), is an excellent method for analysis and purity determination.[1][7]

Spectroscopic Techniques

Spectroscopy provides the definitive structural confirmation.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms and confirming the stereochemistry of the 3α-substituent.[1][7]

-

Infrared (IR) Spectroscopy: IR is used to verify the presence of key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.[1]

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺).

Table 2: Expected Analytical Data for 3α-Phenylacetoxy Tropane

| Technique | Expected Result | Interpretation |

| ¹H NMR | Multiplets for aromatic protons (~7.2-7.4 ppm), Singlet for benzylic CH₂ (~3.6 ppm), Signals for tropane ring protons | Confirms the presence and connectivity of the phenylacetoxy and tropane moieties. |

| ¹³C NMR | Signal for ester carbonyl (~171 ppm), Signals for aromatic carbons (~127-134 ppm), Signals for tropane carbons | Confirms the carbon skeleton of the molecule. |

| IR (cm⁻¹) | ~1735 (strong) | Confirms the C=O stretch of the ester functional group. |

| MS (EI) | m/z 259 (M⁺) | Confirms the molecular weight of the compound. |

Conclusion and Future Directions

This guide has outlined the primary synthetic route to 3α-phenylacetoxy tropane via classical esterification and explored logical pathways for its derivatization. The methodologies described provide a solid foundation for researchers to produce this valuable chemical scaffold and its analogs. The strategic modification of the tropane nitrogen and the phenyl ring are particularly promising avenues for generating novel compounds with potentially enhanced or selective pharmacological activities. Future work in this area will likely focus on developing more efficient and stereoselective synthetic methods and on the biological evaluation of novel derivatives to further elucidate the complex structure-activity relationships within the tropane alkaloid class.

References

- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.

-

Liao, W., & Cordova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids: Chemistry and Biology, 81, 151-233. doi: 10.1016/bs.alkal.2018.06.001. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3α-Phenylacetoxytropane. NIST Chemistry WebBook. Retrieved from [Link]

-

Alsamarrai, A. S. H. (2020). Synthesis of Tropane Derivatives. In Alkaloids - Their Importance in Nature and Human Life. IntechOpen. doi: 10.5772/intechopen.92388. Retrieved from [Link]

-

Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. doi: 10.3390/molecules24040796. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3alpha-Phenylacetoxy Tropane-d5. PubChem. Retrieved from [Link]

- Shahjalal University of Science & Technology. (2012). Tropane. Molecule of the Month.

-

SynZeal. (n.d.). 3α-Phenylacetoxy Tropane. Retrieved from [Link]

- Dräger, B. (2006). Analysis of tropane and related alkaloids.

- Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. Studies in Natural Products Chemistry, 46, 1009-1044.

- University of New Orleans. (2007). Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. ScholarWorks@UNO.

- Digital Repository at the University of Maryland. (2019).

- Lazny, R. (n.d.). EPC Synthesis of Tropane Alkaloids via Enantioselective Deprotonation.

-

Huang, S., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(8), 1434-1463. doi: 10.1039/D0NP00076K. Retrieved from [Link]

-

Huang, J., et al. (2019). Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation. Nature Communications, 10(1), 4064. doi: 10.1038/s41467-019-12068-2. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3α-Phenylacetoxytropane [webbook.nist.gov]

- 3. 3α-Phenylacetoxy Tropane | 1690-22-8 [chemicalbook.com]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic analysis of 3alpha-phenylacetoxy tropane (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 3α-Phenylacetoxy Tropane

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used for the structural elucidation and characterization of 3α-phenylacetoxy tropane (CAS No: 1690-22-8), a significant tropane alkaloid.[1] As a compound with structural similarities to other biologically active alkaloids, its unambiguous identification is critical for research in drug development and phytochemistry.[1] This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural outlines but also the underlying scientific rationale for experimental choices and data interpretation. It is designed for researchers, scientists, and professionals who require a practical and in-depth understanding of characterizing tropane esters.

Introduction: The Molecular Blueprint

3α-Phenylacetoxy tropane is an ester formed from the tropane alkaloid tropine (tropan-3α-ol) and phenylacetic acid.[1] The tropane skeleton is a bicyclic amine structure that forms the core of numerous pharmacologically important compounds, including atropine and cocaine.[2][3] The structural confirmation of such molecules is the bedrock of any scientific investigation, ensuring purity, verifying synthesis, and enabling the correlation of structure with biological activity. A multi-technique spectroscopic approach is not merely best practice; it is essential for providing orthogonal data points that, when combined, leave no room for structural ambiguity.[1][4]

The analytical workflow hinges on probing the molecule's interaction with different forms of energy. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry provides the molecular weight and a fragmentation fingerprint.

Caption: Chemical Structure of 3α-Phenylacetoxy Tropane.

Caption: Integrated Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for the definitive structural determination of organic molecules.[1] It provides precise information about the chemical environment, connectivity, and spatial relationships of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

Experimental Protocol: NMR Sample Preparation

-

Objective: To prepare a high-resolution NMR sample free from particulate matter and paramagnetic impurities.

-

Methodology:

-

Weigh approximately 5-10 mg of high-purity 3α-phenylacetoxy tropane.

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[5]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for chemical shifts.[6]

-

Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Using a pipette with a cotton or glass wool plug to filter out any microparticulates, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of all proton environments. The key is to separately analyze the signals from the tropane moiety and the phenylacetoxy moiety.

-

Phenylacetoxy Protons:

-

Aromatic Protons (C₆H₅): A multiplet integrating to 5 protons is expected in the aromatic region, typically between δ 7.2-7.4 ppm. This characteristic pattern arises from the protons on the monosubstituted benzene ring.[7]

-

Methylene Protons (CH₂): A sharp singlet integrating to 2 protons is expected around δ 3.6 ppm.[7] This signal corresponds to the methylene bridge between the phenyl group and the ester oxygen.

-

-

Tropane Protons:

-

H-3 Proton: The proton on the carbon bearing the ester group (C-3) is significantly deshielded. As it's in the α-position (axial), a multiplet is expected around δ 5.0-5.2 ppm.

-

Bridgehead Protons (H-1, H-5): These protons are adjacent to the nitrogen atom and are expected to appear as broad multiplets around δ 3.2-3.4 ppm.

-

N-Methyl Protons (N-CH₃): A singlet integrating to 3 protons is characteristic of the N-methyl group on the tropane ring, typically appearing around δ 2.3-2.5 ppm.

-

Ring Protons (H-2, H-4, H-6, H-7): The remaining protons on the tropane ring will appear as a complex series of overlapping multiplets in the upfield region, typically between δ 1.5-2.2 ppm.

-

Table 1: Predicted ¹H NMR Chemical Shifts for 3α-Phenylacetoxy Tropane (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |

| H-3 (CH-O) | 5.00 - 5.20 | Multiplet (m) | 1H |

| Phenylacetyl (CH₂) | 3.60 - 3.70 | Singlet (s) | 2H |

| H-1, H-5 (Bridgehead) | 3.20 - 3.40 | Multiplet (m) | 2H |

| N-Methyl (N-CH₃) | 2.30 - 2.50 | Singlet (s) | 3H |

| H-2, H-4, H-6, H-7 | 1.50 - 2.20 | Multiplet (m) | 8H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. The spectrum is typically acquired with proton decoupling, resulting in a series of singlets.

-

Phenylacetoxy Carbons:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear as a singlet around δ 171-172 ppm.[7]

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 127-134 ppm region. The quaternary carbon (C1' of the phenyl ring) will have a distinct shift from the protonated carbons.[7][8]

-

Methylene Carbon (CH₂): The methylene carbon of the phenylacetyl group is expected around δ 41 ppm.[7]

-

-

Tropane Carbons:

-

C-3 Carbon: The carbon attached to the ester oxygen will be significantly downfield, expected around δ 65-67 ppm.

-

Bridgehead Carbons (C-1, C-5): These carbons adjacent to the nitrogen are expected around δ 60-62 ppm.

-

N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen will appear around δ 40 ppm.

-

Ring Carbons (C-2, C-4, C-6, C-7): The remaining aliphatic carbons of the tropane ring will be found in the upfield region, typically between δ 25-36 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for 3α-Phenylacetoxy Tropane (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 171.0 - 172.0 |

| Aromatic C (Quaternary) | 133.0 - 134.0 |

| Aromatic CH | 127.0 - 130.0 |

| C-3 (CH-O) | 65.0 - 67.0 |

| C-1, C-5 (Bridgehead) | 60.0 - 62.0 |

| Phenylacetyl (CH₂) | 41.0 - 42.0 |

| N-Methyl (N-CH₃) | 40.0 - 41.0 |

| C-2, C-4 | 34.0 - 36.0 |

| C-6, C-7 | 25.0 - 27.0 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Objective: To obtain a high-quality IR spectrum of a solid sample with minimal preparation.

-

Methodology:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Place a small amount of the solid 3α-phenylacetoxy tropane sample directly onto the ATR crystal.

-

Lower the ATR press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after the measurement.

-

IR Spectral Interpretation

The IR spectrum of 3α-phenylacetoxy tropane is dominated by features from the ester and the aromatic ring.

-

Key Vibrational Modes:

-

C=O Stretch (Ester): This is the most intense and diagnostic peak in the spectrum, expected as a strong, sharp band around 1730-1740 cm⁻¹ . Its presence is definitive proof of the ester functional group.

-

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester is expected in the 1150-1250 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the phenyl ring.

-

Aromatic C-H Bending: Sharp peaks in the 690-770 cm⁻¹ region often indicate the substitution pattern of the benzene ring (monosubstituted).

-

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) correspond to the C-H stretching vibrations of the tropane ring and the phenylacetyl methylene group.

-

Tertiary Amine (C-N) Stretch: A moderate absorption in the fingerprint region, typically around 1020-1250 cm⁻¹ , can be attributed to the C-N stretching of the tertiary amine in the tropane ring.[9]

-

Table 3: Predicted Key IR Absorption Bands for 3α-Phenylacetoxy Tropane

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Ester C=O Stretch | 1730 - 1740 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-O Stretch | 1150 - 1250 | Strong |

| Tertiary Amine C-N Stretch | 1020 - 1250 | Medium |

| Aromatic C-H Bend | 690 - 770 | Strong |

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and a characteristic fragmentation pattern that acts as a molecular fingerprint. For a molecule like 3α-phenylacetoxy tropane, Electron Ionization (EI) is a common technique, often coupled with Gas Chromatography (GC-MS).

Experimental Protocol: GC-MS Analysis

-

Objective: To separate the analyte from any impurities and obtain its mass spectrum.

-

Methodology:

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

Inject a small volume (typically 1 µL) into the GC-MS system. The GC inlet is heated, vaporizing the sample.

-

The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase.

-

As 3α-phenylacetoxy tropane elutes from the column, it enters the MS ion source.

-

In the EI source, the molecule is bombarded with high-energy electrons (~70 eV), causing it to lose an electron to form a radical cation, the molecular ion (M⁺·), and to fragment in a reproducible manner.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Mass Spectrum and Fragmentation Analysis

The molecular weight of 3α-phenylacetoxy tropane (C₁₆H₂₁NO₂) is 259.34 g/mol .[1] Therefore, the molecular ion peak (M⁺·) is expected at m/z 259 . The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

-

Key Fragmentation Pathways:

-

Tropylium Ion Formation: A hallmark of compounds containing a benzyl group (C₆H₅CH₂) is the formation of the highly stable tropylium cation at m/z 91 . This is often a very intense, if not the base, peak. This fragment arises from the cleavage of the bond between the methylene group and the carbonyl carbon, followed by rearrangement.

-

Tropane Ring Fragmentation: The tropane moiety itself undergoes characteristic fragmentation. Cleavage of the C1-C2 and C4-C5 bonds can lead to a fragment containing the nitrogen atom. A common fragment for the tropane skeleton is observed at m/z 82 , corresponding to the dehydro-N-methylpyrrolidinium ion. Another key fragment is often seen at m/z 124 , corresponding to the tropane ring system after loss of the ester group.

-

Loss of Phenylacetic Acid: Neutral loss of the entire phenylacetic acid moiety (136 Da) from the molecular ion would result in a fragment at m/z 123.

-

Acylium Ion: Cleavage of the C-O bond of the ester can lead to the formation of the phenylacetyl acylium ion [C₆H₅CH₂CO]⁺ at m/z 119 .

-

Caption: Proposed EI-MS Fragmentation of 3α-Phenylacetoxy Tropane.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Ion Structure | Significance |

| 259 | [C₁₆H₂₁NO₂]⁺· | Molecular Ion (M⁺·) |

| 124 | [C₈H₁₄N]⁺ | Tropane cation fragment |

| 119 | [C₆H₅CH₂CO]⁺ | Phenylacetyl acylium ion |

| 91 | [C₇H₇]⁺ | Tropylium cation (often the base peak) |

| 82 | [C₅H₈N]⁺ | Dehydro-N-methylpyrrolidinium ion |

Conclusion

The structural characterization of 3α-phenylacetoxy tropane is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the connectivity of the tropane and phenylacetoxy moieties. IR spectroscopy validates the presence of critical functional groups, most notably the ester carbonyl. Finally, mass spectrometry confirms the compound's molecular weight and provides a unique fragmentation fingerprint, with characteristic ions such as the tropylium cation at m/z 91 and the tropane fragment at m/z 124. Together, these methods form a self-validating system that provides the authoritative and comprehensive data required for research and development in the pharmaceutical and natural products fields.

References

-

ResearchGate. (n.d.). FT-IR absorption spectra of tropane alkaloids, hydroxypropyl β-CD... [Image]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

León, T., et al. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Phenylacetic acid (FDB010558). Retrieved from [Link]

-

Ren, R., et al. (2016). Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure. Molecules, 21(11), 1459. [Link]

-

Christen, P., Bieri, S., & Muñoz, O. (2008). Characterization of Positional and Configurational Tropane Alkaloid Isomers by Combining GC with NPD, MS and FTIR. Natural Product Communications, 3(9). [Link]

-

Dräger, B. (2005). Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1-35. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of 1 and 2 in CD 3 OD... [Image]. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Kaur, J., & Singh, P. (2019). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 24(21), 3845. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Babylon. (n.d.). Tropane Alkaloids. Retrieved from [Link]

-

Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775-779. [Link]

-

University of Bristol. (2012). Tropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Tropane alkaloid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

Pharmacological profile of 3alpha-phenylacetoxy tropane

An In-Depth Technical Guide to the Pharmacological Profile of 3α-Phenylacetoxy Tropane

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacological properties of 3α-phenylacetoxy tropane, a naturally occurring and synthetically accessible tropane alkaloid. Synthesized from the foundational work on tropane chemistry, this molecule serves as a valuable tool for understanding structure-activity relationships within its class. This document elucidates the compound's primary mechanism of action as a muscarinic acetylcholine receptor antagonist, contrasting its affinity with classical agents like atropine. Furthermore, it explores other investigated biological activities, including potential antiproliferative effects. Detailed, field-proven methodologies for its synthesis, purification, and in-vitro characterization are provided, designed to be self-validating and reproducible. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of 3α-phenylacetoxy tropane in their work.

Introduction: Positioning 3α-Phenylacetoxy Tropane in Chemical Space

Tropane alkaloids are a class of bicyclic secondary metabolites renowned for their diverse and potent pharmacological activities.[1][2] Characterized by the N-methyl-8-azabicyclo[3.2.1]octane core, this structural family includes clinically significant agents such as the anticholinergic drugs atropine and scopolamine, as well as the stimulant cocaine.[3][4] 3α-Phenylacetoxy tropane belongs to this class and has been identified as a natural alkaloid in several plant species, including Atropa belladonna and Datura stramonium.[1]

Beyond its natural occurrence, the compound is readily accessible through laboratory synthesis, typically via the esterification of tropine with phenylacetic acid.[1] This synthetic tractability allows for detailed investigation of its biological properties and contributes to the broader understanding of structure-activity relationships (SAR) across the tropane alkaloid family.[1] This guide will dissect its pharmacological profile, beginning with its synthesis and leading into its primary mechanism of action and other potential biological effects.

Synthesis and Characterization

The most direct and fundamental route for synthesizing 3α-phenylacetoxy tropane is the acid-catalyzed esterification of tropine (tropan-3α-ol) with phenylacetic acid.[1] This reaction is analogous to the classic Fischer-Speier esterification used to produce other tropane esters, such as atropine from tropine and tropic acid.[1] The strategic choice of this method is based on the commercial availability of the starting materials and the reaction's straightforward execution.

Caption: Workflow for the synthesis of 3α-phenylacetoxy tropane.

Detailed Experimental Protocol: Synthesis and Purification

This protocol describes a standard laboratory-scale synthesis. The causality behind this choice is its reliability and the use of common reagents.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tropine (1.0 eq) and phenylacetic acid (1.1 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropically remove water. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel.

-

Structural Verification: The purity and identity of the final compound must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, while Infrared (IR) spectroscopy can verify the presence of the ester carbonyl group.[1]

Pharmacological Profile

The biological activity of 3α-phenylacetoxy tropane is primarily defined by its interaction with the cholinergic system. However, its structural similarity to other monoamine-acting tropanes necessitates a comparative discussion.

Primary Mechanism of Action: Muscarinic Receptor Antagonism

Research indicates that 3α-phenylacetoxy tropane has a notable affinity for muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors are fundamental in mediating the actions of acetylcholine throughout the central and peripheral nervous systems, influencing processes from neurotransmission to pain modulation.[1]

The compound acts as a competitive antagonist at these receptors, though its affinity is lower than that of the classic antagonist, atropine. This reduced affinity is attributed to steric hindrance from the larger phenylacetoxy group compared to atropine's tropic acid ester group, highlighting the critical role of the 3α-substituent's size and orientation for optimal receptor binding.[1]

Caption: Competitive antagonism at the muscarinic acetylcholine receptor.

Table 1: Comparative Receptor Binding Affinities

| Compound | Target | Binding Affinity (Ki) |

| 3α-Phenylacetoxy Tropane | Muscarinic Acetylcholine Receptors (mAChRs) | 120 nM[1] |

| Atropine | Muscarinic Acetylcholine Receptors (mAChRs) | 12 nM[1] |

Monoamine Transporter Interactions: A Comparative Perspective

A significant body of research on tropane alkaloids focuses on their interaction with monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6][7] Compounds like cocaine and a vast number of synthetic 3-phenyltropane analogues are potent DAT inhibitors.[8][9]

It is critical to distinguish 3α-phenylacetoxy tropane from these direct 3-phenyl -tropane analogues. The presence of the ester linkage and the additional methylene group in the phenylacetoxy moiety significantly alters the molecule's electronic and steric profile. While direct experimental data on the affinity of 3α-phenylacetoxy tropane for monoamine transporters is not widely published, SAR principles from related compounds suggest its profile would differ substantially from high-affinity DAT inhibitors.[1] For instance, research on benztropine analogues, which feature a 3α-(diphenylmethoxy) group, shows that substitutions at this position are critical determinants of affinity and selectivity, leading to distinct pharmacological profiles from cocaine.[10][11][12] Therefore, while screening against monoamine transporters is a logical step in its full characterization, a high affinity for DAT should not be assumed.

Other Investigated Properties

Antiproliferative Effects: Preliminary in-vitro studies have explored the potential of tropane alkaloids as anticancer agents.[1] 3α-Phenylacetoxy tropane has been observed to exhibit moderate cytotoxicity against hepatocellular carcinoma (HepG2) and leukemia (K562) cell lines, suggesting it may induce cell cycle arrest.[1] However, the precise molecular mechanisms behind this activity require further investigation.[1]

Analgesic and Anesthetic Potential: As a class, tropane alkaloids are known to modulate various neurotransmitter systems, including the cholinergic system, which contributes to their potential analgesic effects.[1] Additionally, some tropane alkaloids interact with sodium channels, a mechanism associated with local anesthetic properties.[1]

Pharmacokinetics: Current Gaps in Knowledge

A significant gap exists in the scientific literature regarding the detailed in-vivo pharmacokinetic profile of 3α-phenylacetoxy tropane.[1] There is a lack of publicly available data on its absorption, distribution, metabolism, and excretion (ADME). Based on the general properties of tropane alkaloids, it can be inferred that the compound is likely absorbed and distributed in the body, where it would be subject to metabolism, potentially through ester hydrolysis.[1] However, dedicated studies are required to determine its specific pharmacokinetic parameters, such as bioavailability, half-life, and metabolic pathways.

Key Experimental Methodologies

The following protocols represent robust, self-validating systems for the characterization of 3α-phenylacetoxy tropane.

In Vitro Receptor Binding Assay (Muscarinic Receptor)

This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the target receptor.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Tissue Preparation: Homogenize a tissue source rich in mAChRs (e.g., rat cortex) in an appropriate buffer. Centrifuge to isolate the membrane fraction containing the receptors.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine), and serially diluted concentrations of 3α-phenylacetoxy tropane. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist like atropine).

-

Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Place the filtermat in a scintillation vial with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.